molecular formula C38H48N8O6S2 B050624 Patellamide D CAS No. 120853-15-8

Patellamide D

Cat. No.: B050624
CAS No.: 120853-15-8
M. Wt: 777 g/mol
InChI Key: HZUISCIYFHWTKA-WLCQTKGUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Patellamide D is a cyclic peptide.

Scientific Research Applications

Anticancer Properties

Patellamide D has demonstrated significant cytotoxicity against various cancer cell lines. Notably, it has an IC50 value of 2–4 µg/mL against L1210 murine leukemia cells and shows promising activity against the human acute lymphoblastic leukemia cell line CEM, with an IC50 of 0.028 µg/mL . Furthermore, at a concentration of 3.3 µM, this compound acts as a selective antagonist in multidrug-resistant CEM/VLB100 cell lines, reducing the IC50 values of other chemotherapeutics from 1000 ng/mL to as low as 110 ng/mL .

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been a focus of research due to the compound's complex structure and the challenges associated with its natural extraction from marine sources. Various synthetic approaches have been developed, including biosynthetic methods utilizing genetically modified Escherichia coli to produce patellamides . This synthetic versatility allows for the exploration of numerous analogs that might exhibit enhanced biological activities or reduced toxicity.

Metal Binding Studies

Research indicates that patellamides have a high affinity for copper(II) ions, which may play a role in their biological function . The ability to bind metal ions could be leveraged in various biochemical applications, including drug delivery systems or as components in biosensors.

Natural Product Chemistry

This compound is part of a broader class of natural products that have been investigated for their ecological roles and potential pharmaceutical applications. The study of these compounds contributes to our understanding of marine biodiversity and the development of new therapeutic agents .

Comparative Analysis with Other Cyclic Peptides

This compound is often compared with other cyclic peptides derived from marine sources. Its unique properties and mechanisms make it a valuable candidate for further exploration alongside similar compounds like lamelarins and other cyclic peptides known for their anticancer activities .

Properties

CAS No.

120853-15-8

Molecular Formula

C38H48N8O6S2

Molecular Weight

777 g/mol

IUPAC Name

(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4,18-bis[(2S)-butan-2-yl]-7,21,25-trimethyl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

InChI

InChI=1S/C38H48N8O6S2/c1-8-18(3)27-35-45-29(21(6)51-35)33(49)39-20(5)37-41-25(16-53-37)31(47)43-28(19(4)9-2)36-46-30(22(7)52-36)34(50)40-24(15-23-13-11-10-12-14-23)38-42-26(17-54-38)32(48)44-27/h10-14,16-22,24,27-30H,8-9,15H2,1-7H3,(H,39,49)(H,40,50)(H,43,47)(H,44,48)/t18-,19-,20+,21+,22+,24+,27-,28-,29-,30-/m0/s1

InChI Key

HZUISCIYFHWTKA-WLCQTKGUSA-N

SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)[C@@H](C)CC)CC6=CC=CC=C6

Canonical SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6

Key on ui other cas no.

120853-15-8

Synonyms

patellamide D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Patellamide D
Reactant of Route 2
Patellamide D
Reactant of Route 3
Patellamide D
Reactant of Route 4
Patellamide D
Reactant of Route 5
Reactant of Route 5
Patellamide D
Reactant of Route 6
Patellamide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.